2-Azidoacetaldehyde

Übersicht

Beschreibung

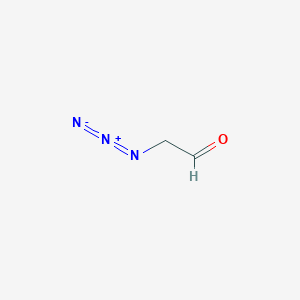

2-Azidoacetaldehyde is a chemical compound with the molecular formula C2H3N3O . It is a derivative of acetaldehyde, where an azido group has replaced one of the hydrogen atoms. The azido group consists of three nitrogen atoms and is known for its high reactivity .

Synthesis Analysis

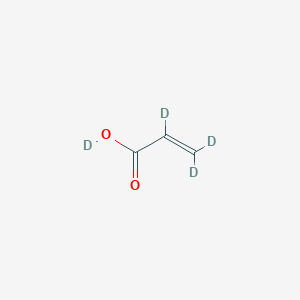

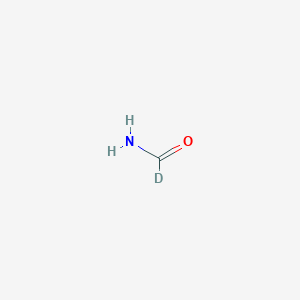

The synthesis of 2-Azidoacetaldehyde involves the use of 2-azidoethanol as the starting material . The process involves UV irradiation of 2-azidoacetaldehyde in solid argon at 3 K, which results in the formation of two conformers of 2-iminoacetaldehyde .Molecular Structure Analysis

The molecular structure of 2-Azidoacetaldehyde has been characterized using infrared and UV/Vis spectroscopic techniques . After UV irradiation, two conformers of 2-iminoacetaldehyde were identified, which can be photochemically interconverted .Chemical Reactions Analysis

The chemical reactions involving 2-Azidoacetaldehyde primarily involve its conversion to 2-iminoacetaldehyde . This conversion is achieved through UV irradiation in solid argon at 3 K .Wissenschaftliche Forschungsanwendungen

Boyer Reaction and Acetal Formation

2-Azidoacetaldehyde is involved in the Boyer reaction, a significant chemical reaction in organic chemistry. The outcome of the reaction between 2-azidoethanol and aliphatic aldehyde varies based on the catalyst and the structure of the azido alcohol. This reaction has been utilized for the preparation of 3-oxazolines with good enantioselectivity under certain conditions (Chakraborty et al., 2005).

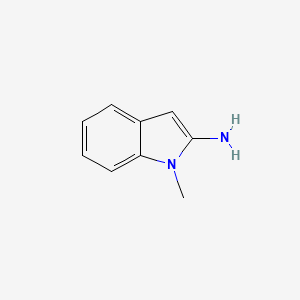

Heterocyclic Compound Synthesis

Ethyl azidoacetate, a derivative of 2-Azidoacetaldehyde, has been used to synthesize thieno[2,3-c] and -[3,2-c] pyridines and pyridones. This process involves reacting ethyl azidoacetate with thiophene-2,3-dialdehyde, leading to the formation of these heterocyclic compounds (Farnier et al., 1976).

Development of Fluorescence Imaging Tools

2-Azidoacetaldehyde derivatives have been used in developing fluorescence-based probes for imaging formaldehyde (FA) in living cells. These probes, designed through a reaction-based trigger utilizing 2-aza-Cope reactivity, allow for the selective and sensitive detection of FA, aiding in understanding its role in various biological pathways (Bruemmer et al., 2017).

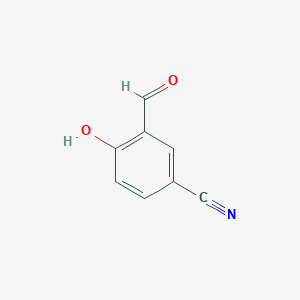

Dye Modification and Synthesis

2-Azidoacetaldehyde and its derivatives have been explored in the field of dye chemistry. For instance, post-modification of certain dyes with 2-amino-3-cyano-4-chloro-5-formylthiophene, a related compound, leads to modifications in the dye's electronic spectrum and solubility, enhancing dye performance (Xu et al., 2016).

Selective Fluorescent Probes for Sulfide Detection

In another application, 2-Azidoacetaldehyde derivatives have been employed in designing selective fluorescent probes for detecting sulfides in biological systems. These probes react selectively with sulfides, enabling their detection in complex biological environments (Qian et al., 2011).

Synthesis of Tetrazoloquinolines

2-Azidoacetaldehyde is also used in the synthesis of tetrazoloquinolines, which involves Knoevenagel condensation and intramolecular cycloaddition reactions. This synthesis route is notable for its selectivity and efficiency in producing these heterocyclic compounds (Filimonov et al., 2016).

Zukünftige Richtungen

The future directions for the study of 2-Azidoacetaldehyde could involve further exploration of its synthesis, characterization, and potential applications. The ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Eigenschaften

IUPAC Name |

2-azidoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c3-5-4-1-2-6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLTZPDURFOPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473942 | |

| Record name | 2-azidoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidoacetaldehyde | |

CAS RN |

67880-11-9 | |

| Record name | 2-azidoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

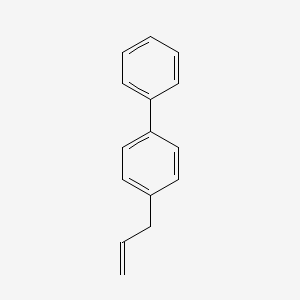

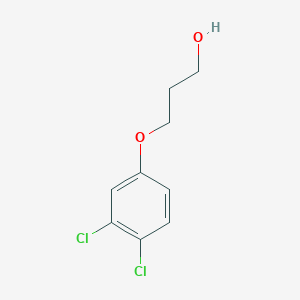

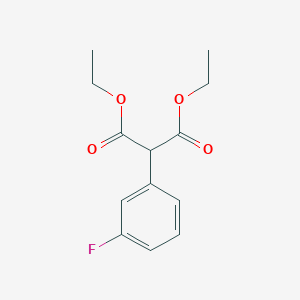

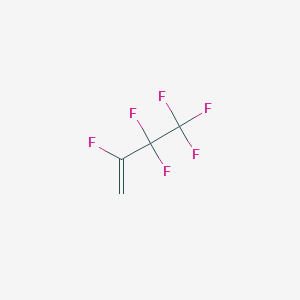

Feasible Synthetic Routes

Q & A

Q1: How can 2-Azidoacetaldehyde be used to synthesize valuable chemical building blocks?

A1: Research highlights the use of 2-Azidoacetaldehyde as a starting material in the enzymatic synthesis of nitrogen-containing heterocycles. Specifically, the enzyme 2-keto-3-deoxygluconate aldolase (KDGA) exhibits broad substrate specificity and can catalyze the reaction between 2-Azidoacetaldehyde and pyruvate. [] This reaction results in the formation of 5-azido-4-hydroxy-2-oxopentanoic acid, which can be further chemically modified to yield valuable nitrogen heterocycles such as 4-hydroxyproline, 4-hydroxy-5-methylproline, and 2-carboxy-4-hydroxypiperidine. [] These heterocycles are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Q2: What is the spectroscopic signature of 2-Iminoacetaldehyde, a compound derived from 2-Azidoacetaldehyde?

A2: 2-Iminoacetaldehyde, a compound relevant to interstellar chemistry, can be generated through the UV irradiation of 2-Azidoacetaldehyde. [] This process, studied under cryogenic matrix isolation conditions, revealed the infrared and UV/Vis spectroscopic characteristics of two identifiable conformers of 2-Iminoacetaldehyde. [] The study confirms the formation of 2-Iminoacetaldehyde using deuterium labeling experiments and supports the findings with high-level ab initio coupled cluster calculations. [] This spectroscopic characterization contributes valuable data for identifying this simple imine in interstellar environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.